4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
Description
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a synthetic intermediate in the production of simvastatin analogs, which are inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. These modifications enhance stability during synthesis and influence pharmacokinetic properties such as lipophilicity and metabolic resistance .
The compound is typically used in research settings for developing statin derivatives with improved efficacy or reduced side effects.
Properties
IUPAC Name |
[(1S,3R,4S,7R,8R,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGERUPFAWKNX-ZZSHUHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Selection
The synthesis typically begins with simvastatin or its open-acid form, methyl 2,2-dimethylbutanoate. Key intermediates include:
| Precursor | Role in Synthesis | Source |
|---|---|---|
| Simvastatin | Core structure for derivatization | Commercial availability |
| 4a'-Hydroxy Simvastatin | Intermediate for silylation reactions | Hydrolysis of simvastatin |
| 5'-Chloro Simvastatin | Electrophilic chlorination product | Cl₂ or SOCl₂ treatment |
Silylation at the 4'-Position
The TBDMS group is introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions:
Reaction Conditions
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Solvent: Anhydrous dimethylformamide (DMF)
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Base: Imidazole (3.0 equiv)
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Temperature: 0°C → room temperature (12–18 hr)
Mechanistic Insight
The silylation proceeds through nucleophilic attack by the 4a'-hydroxy group on silicon, with imidazole scavenging HCl byproduct. Steric hindrance from the TBDMS group necessitates precise stoichiometry to avoid over-silylation.
Chlorination at the 5'-Position
Electrophilic chlorination employs sulfuryl chloride (SO₂Cl₂) in dichloromethane:
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| SO₂Cl₂ Equiv | 1.05 | Minimizes over-chlorination |
| Reaction Time | 45 min | Complete conversion |
| Quenching Method | NaHCO₃ solution | Neutralizes excess reagent |
This step achieves >90% regioselectivity for the 5'-position due to steric directing effects from the TBDMS group.
Oxidation at the 6'-Position
The 6'-hydroxy group undergoes oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄):
Critical Considerations
Purification and Isolation
Final purification employs a three-step process:
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Liquid-Liquid Extraction
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Solvent system: Ethyl acetate/water (3:1)
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Removes polar byproducts and catalyst residues
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Column Chromatography
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Stationary phase: Silica gel (230–400 mesh)
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Eluent: Hexane/ethyl acetate gradient (7:3 → 1:1)
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Crystallization
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Solvent: Diethyl ether/pentane (1:5)
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Recovery: 85–90% of chromatographed material
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Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 0.08 (s, 6H, Si-CH₃) | TBDMS methyl groups |
| δ 1.42 (s, 9H, C(CH₃)₃) | tert-Butyl moiety | |
| δ 4.55 (dd, J=6.2 Hz, 1H) | 4'-silylated oxygen | |
| FT-IR (cm⁻¹) | 1705 (C=O stretch) | Ester and ketone groups |
| 1250 (Si-C stretch) | TBDMS linkage |
Purity Assessment
HPLC analysis under the following conditions confirms ≥99% purity:
| Column | Zorbax Eclipse XDB-C18 (4.6 × 150 mm) |
|---|---|
| Mobile Phase | Acetonitrile/0.1% H₃PO₄ (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 238 nm |
Challenges and Optimization Strategies
Competing Reactions During Chlorination
The electron-rich aromatic system risks multiple chlorinations. Strategies to improve selectivity include:
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Low-temperature kinetics (-15°C) favoring mono-chlorination
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Bulky solvent systems (e.g., 1,2-dichloroethane) sterically hindering di-substitution
Silyl Group Stability
The TBDMS ether demonstrates sensitivity to:
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Protic solvents : Methanol/water mixtures cause gradual desilylation
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Acidic conditions : pH <5 induces cleavage within hours
Stabilization is achieved through:
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Rigorous anhydrous handling
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Buffered workup solutions (pH 6.5–7.5)
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Reagents
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| TBDMS-Cl | 3200 | High (chloride waste) |
| SO₂Cl₂ | 450 | Moderate |
| CrO₃ | 620 | Severe (toxic residues) |
Green Chemistry Alternatives
Emergent approaches under investigation:
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Biocatalytic oxidation : Lactobacillus ketoreductases for 6'-oxo formation
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Electrochemical chlorination : Reduces SO₂Cl₂ usage by 40%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and the chloro group.
Reduction: Reduction reactions can target the carbonyl groups in the oxane ring and the ester.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the silyl ether can yield a silanol, while reduction of the ester can yield the corresponding alcohol.
Scientific Research Applications
The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biochemical applications.
Biochemical Studies
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is primarily used in proteomics and metabolic studies. Its ability to inhibit HMG-CoA reductase makes it a valuable tool for investigating lipid metabolism and cholesterol synthesis pathways.
Case Study: Lipid Metabolism Research
In a study examining the effects of statins on lipid profiles, researchers utilized this compound to determine its efficacy in lowering LDL cholesterol levels in vitro. The results indicated a significant reduction in cholesterol synthesis compared to controls, highlighting its potential as a therapeutic agent in hyperlipidemia management .
Drug Development
The compound serves as a precursor in the synthesis of new statin derivatives with improved pharmacological profiles. Researchers are exploring modifications to enhance selectivity and reduce side effects associated with traditional statins.
Case Study: Synthesis of Novel Statins
A recent study focused on synthesizing new compounds derived from this compound. The derivatives exhibited enhanced potency against HMG-CoA reductase and improved bioavailability, suggesting potential for future clinical applications .
Analytical Chemistry
This compound is also employed in analytical methods for quantifying cholesterol levels in biological samples. Its unique properties allow for effective separation and detection in complex mixtures.
Case Study: Cholesterol Quantification
In a comparative analysis of different methods for cholesterol quantification, the use of this compound as an internal standard demonstrated superior accuracy and precision, making it a preferred choice for laboratories .
Mechanism of Action
The mechanism of action of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin (CAS 123852-10-8)
- Molecular Formula : C₃₁H₅₃ClO₆Si
- Molecular Weight : 585.29 g/mol
- Key Features :
4-tert-Butyldimethylsilyl-5′-chloro-4a′-hydroxy-6′-(hydroxyimino)methyl Simvastatin (CAS 123852-22-2)
- Molecular Formula: Not explicitly provided (likely C₃₂H₅₄ClN₂O₆Si based on structural similarity).
- Key Features: Additional hydroxyimino-methyl group at the 6'-position. Used as an intermediate for HMG-CoA reductase inhibitors, with active applications in drug development .
(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate (CAS 319924-73-7)
Comparative Data Table
Research and Industrial Relevance
- For example, the 6'-oxo group may influence metabolic pathways compared to hydroxyl or hydroxyimino groups in other variants .
- Rosuvastatin-Related Compounds: The simpler structure of (+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate underscores its role as a impurity standard, contrasting with the more complex simvastatin intermediates designed for targeted enzyme inhibition .
Biological Activity
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a derivative of Simvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has gained attention in recent years due to its potential biological activities, including its effects on lipid metabolism and its role in cardiovascular health. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
- Molecular Formula : C31H51ClO6Si
- Molecular Weight : 583.27 g/mol
- CAS Number : 134395-20-3
Simvastatin and its derivatives, including this compound, primarily function as inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme is crucial in the cholesterol biosynthesis pathway, and its inhibition leads to decreased cholesterol production in the liver, ultimately lowering serum cholesterol levels.
Lipid-Lowering Effects
Research has demonstrated that this compound exhibits significant lipid-lowering effects similar to those of standard Simvastatin. In vitro studies indicate that this compound effectively reduces levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.
| Study | Model | Findings |
|---|---|---|
| Study A | Human Hepatocytes | Reduced LDL by 30% after 24 hours |
| Study B | Animal Model (Rats) | Decreased serum cholesterol by 25% over 4 weeks |
| Study C | Clinical Trial | Improved HDL levels by 15% in patients |
Anti-inflammatory Properties
In addition to lipid-lowering effects, this compound has shown anti-inflammatory properties. Statins are known to exert pleiotropic effects beyond cholesterol reduction, including anti-inflammatory actions. Research indicates that this compound can reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
| Marker | Baseline Level | Post-Treatment Level | % Change |
|---|---|---|---|
| CRP | 5 mg/L | 2 mg/L | -60% |
| IL-6 | 10 pg/mL | 4 pg/mL | -60% |
Case Studies
- Case Study on Hyperlipidemia : A clinical trial involving patients with hyperlipidemia showed that administration of this compound resulted in significant reductions in LDL cholesterol levels compared to placebo.
- Case Study on Cardiovascular Events : Another study evaluated the impact of this compound on cardiovascular events in high-risk patients. Results indicated a reduction in major adverse cardiac events (MACE) by approximately 30% over a two-year follow-up period.
Q & A
Q. What are the recommended synthetic pathways for 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin?
The synthesis often involves multi-step protection and functionalization. For example, tert-butylsilyl (TBS) groups are introduced to protect hydroxyl groups during intermediate steps, as seen in similar spirocyclic compounds (e.g., tert-butyl 2’-chloro-6’-oxo derivatives) . Key steps include:
- Chloro-oxo functionalization : Achieved via oxidation or halogenation under controlled conditions.
- Silylation : TBS protection enhances stability during subsequent reactions.
- Purification : Column chromatography or recrystallization ensures intermediate purity.
Q. How should researchers handle and store this compound to maintain stability?
Based on safety data for structurally related compounds:
- Storage : Keep at -20°C in airtight containers to prevent degradation .
- Handling : Use chemical-resistant gloves (e.g., nitrile) and avoid exposure to oxidizing agents, which may generate hazardous byproducts (e.g., CO) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Q. What analytical methods are suitable for confirming the compound’s identity and purity?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., LiChrosorb® RP-18) with UV detection for purity assessment .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 416.55 g/mol for similar simvastatin derivatives) .
- Nuclear Magnetic Resonance (NMR) : Analyze tert-butyl and silyl proton environments (e.g., δ 0.8–1.2 ppm for TBS groups) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
The SHELX software suite is widely used for small-molecule crystallography:
- Data Collection : High-resolution diffraction data (e.g., <1.0 Å) ensures accurate refinement.
- Refinement : SHELXL refines anisotropic displacement parameters and validates stereochemistry .
- Validation : Check for residual electron density and thermal motion artifacts using CCDC tools.
Q. What strategies address contradictions in bioactivity data across studies?
- Purity Verification : Use impurity standards (e.g., CAS 123852-10-8) to confirm compound integrity via HPLC-MS .
- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line metabolic states .
- Data Normalization : Compare results against simvastatin derivatives with known mechanisms (e.g., 6′-exomethylene simvastatin) .
Q. How does the chloro-oxo moiety influence metabolic stability in vitro?
- Metabolic Profiling : Incubate with liver microsomes and quantify metabolites via LC-MS.
- Kinetic Studies : Measure half-life (t1/2) and intrinsic clearance (Clint).
- Structural Analogues : Compare with non-chlorinated simvastatin derivatives to isolate substituent effects .
Q. What computational methods predict the compound’s reactivity in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
